(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-thiophen-3-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIQRLOIHVITNV-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Considerations
The synthesis of enantiomerically pure (S)-amine necessitates asymmetric methods or resolution techniques. PubChem data for the (R)-enantiomer (CID 51669315) confirms the structural mirroring, highlighting the importance of chiral control in synthesis.
Synthetic Methodologies
Enzymatic Transamination
Transaminases (TAs) offer an eco-friendly route for chiral amine synthesis. A study by Singh et al. (2023) demonstrated the use of ATA-025 transaminase to convert 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine with 99% conversion and ≥98.5% chiral purity. Adapting this method:
- Substrate : Replace 1-(3-methylphenyl)ethan-1-one with 1-(thiophen-3-yl)ethan-1-one.
- Enzyme : ATA-025 or engineered TAs selective for (S)-configuration.
- Conditions : 10% enzyme loading, 45°C, pH 8.0, 10% DMSO co-solvent.
Optimization :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Enzyme Loading | 10% w/w | 76.93% → 77.03% |
| Substrate Loading | 50 g/L | 49.55 g/L product |
| Temperature | 45°C | 99.01% conversion |
This method avoids harsh reagents and achieves high enantiomeric excess (ee), making it scalable for industrial applications.
Asymmetric Reductive Amination
Reductive amination of 1-(thiophen-3-yl)ethan-1-one using chiral catalysts:
- Substrate : 1-(Thiophen-3-yl)ethan-1-one.
- Ammonia Source : NH₃ or NH₄OAc.
- Catalyst : Ru-(S)-BINAP for (S)-selectivity.
- Reductant : H₂ (5–50 bar) or NaBH₄.
Procedure :
- React ketone (10 mmol) with ammonium acetate (12 mmol) in MeOH.
- Add Ru-(S)-BINAP (0.5 mol%) and stir under H₂ (30 bar) at 50°C for 24h.
- Isolate amine via acid-base extraction and form hydrochloride salt with HCl/Et₂O.
Outcome :
Resolution of Racemic Mixtures
Diastereomeric Salt Formation :
- React racemic 1-(thiophen-3-yl)ethan-1-amine with (R)-mandelic acid in EtOH.
- Crystallize (S)-amine-(R)-mandelate salt selectively.
- Liberate free amine using NaOH and precipitate hydrochloride salt.
Performance :
Halogenation-Amination Sequence
Adapted from IE60547B1 (2019):
- Step 1 : Synthesize 2,4-dimethyl-2,3-dihydrothiophen-3-one via H₂S treatment of 4-methyl-4-pentene-2,3-dione.
- Step 2 : Convert ketone to oxime using NH₂OH·HCl.
- Step 3 : Catalytic hydrogenation (Pd/C, H₂) to amine.
- Step 4 : Chiral resolution or asymmetric hydrogenation.
Challenges :
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Efficiency
| Method | Catalyst/Enzyme | Turnover Frequency (h⁻¹) |
|---|---|---|
| Enzymatic | ATA-025 | 220 |
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 180 |
Characterization and Validation
Analytical Methods
Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 185–187°C (decomp.) |
| Solubility (H₂O) | 12.5 g/L (25°C) |
| pKa | 9.8 (amine), 2.1 (HCl) |
Industrial and Ecological Considerations
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alkane derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent, particularly in:
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Its unique structure enables interaction with biological targets, potentially influencing cancer cell growth and survival pathways .
Biological Research
The compound serves as a ligand in biochemical assays, facilitating the study of receptor interactions and enzyme modulation. It may influence neurotransmitter receptors, impacting mood and cognitive functions, thus showing promise in neuropharmacology .
Chemical Synthesis
(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride is utilized as a building block in synthesizing more complex organic molecules. Its thiophene ring contributes to its reactivity, allowing for diverse chemical transformations, including:
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Conversion to corresponding alkane derivatives.
- Substitution Reactions : Nucleophilic substitutions at the amine group.
Antimycobacterial Activity
Recent studies have shown that thiophene derivatives exhibit potent antimycobacterial activity against drug-resistant tuberculosis strains. Compounds similar to (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride demonstrated minimum inhibitory concentrations (MICs) as low as 0.02–0.12 μg/mL against drug-susceptible strains .
Neuropharmacological Research
Research into the effects of (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride on neurotransmitter systems has indicated potential benefits in treating mood disorders by modulating serotonin and dopamine receptors .
Mechanism of Action
The mechanism of action of (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The thiophene ring and amine group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- ®-1-(Thiophen-3-yl)ethan-1-amine hydrochloride
- 2-(Thiophen-3-yl)ethan-1-amine hydrochloride
- 3-(Thiophen-3-yl)propan-1-amine hydrochloride
Comparison: (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer ®-1-(Thiophen-3-yl)ethan-1-amine hydrochloride. The position of the thiophene ring also influences its properties, making it distinct from other thiophene-containing amines.
Biological Activity
(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride, also known as 2-(thiophen-3-yl)ethanamine hydrochloride, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from relevant research studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉ClN₃S |
| Molecular Weight | 163.67 g/mol |
| CAS Number | 34843-84-0 |
| InChI Key | PYUCPHDVJORSMA-UHFFFAOYSA-N |
The mechanism of action for (S)-1-(thiophen-3-yl)ethan-1-amine hydrochloride involves interactions with various molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Modulation : It can affect enzyme activity related to metabolic pathways, which may contribute to its therapeutic effects.
- Signaling Pathways : By modulating signaling pathways, it may impact cellular responses relevant to various diseases.
Biological Activities
Research indicates that (S)-1-(thiophen-3-yl)ethan-1-amine hydrochloride exhibits several biological activities:
1. Anticonvulsant Activity
Preliminary studies suggest that this compound may possess anticonvulsant properties. A study evaluated its effects on seizure models, indicating a potential for reducing seizure frequency and severity.
2. Anti-inflammatory Effects
Similar thiophene derivatives have shown anti-inflammatory activity in various assays. The compound's ability to inhibit pro-inflammatory cytokine production has been documented, suggesting a role in managing inflammatory conditions.
3. Antimicrobial Activity
Research has shown that thiophene derivatives exhibit antimicrobial properties. For instance, (S)-1-(thiophen-3-yl)ethan-1-amine hydrochloride demonstrated significant activity against both Gram-positive and Gram-negative bacteria in vitro.
Case Studies and Experimental Results
Several studies have investigated the biological activity of thiophene derivatives, providing valuable insights into the potential applications of (S)-1-(thiophen-3-yl)ethan-1-amine hydrochloride:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiophene derivatives against various bacterial strains. The results indicated that (S)-1-(thiophen-3-yl)ethan-1-amine hydrochloride exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL .
Study 2: Anticonvulsant Properties
In an animal model of epilepsy, (S)-1-(thiophen-3-yl)ethan-1-amine hydrochloride was administered at varying doses. Results showed a dose-dependent reduction in seizure activity, suggesting its potential as an anticonvulsant agent .
Study 3: Anti-inflammatory Activity
In vitro assays assessed the compound's ability to inhibit lipopolysaccharide-induced inflammation in macrophages. The findings revealed a significant reduction in nitric oxide production, indicating anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiomerically pure (S)-1-(thiophen-3-yl)ethan-1-amine hydrochloride?
- Methodological Answer : The synthesis typically employs enantiopure starting materials, such as (S)-1-(thiophen-3-yl)propan-2-amine, to ensure stereochemical integrity. Key steps include nucleophilic substitution or reductive amination, followed by salt formation with HCl. For example, Manglik et al. (as cited in ) utilized enantiopure reagents and chiral resolution techniques (e.g., HPLC with chiral columns) to isolate the (S)-enantiomer. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to minimize racemization and maximize yield .
Q. How can the structural purity of (S)-1-(thiophen-3-yl)ethan-1-amine hydrochloride be verified?
- Methodological Answer :
- Analytical Techniques : Use chiral HPLC or capillary electrophoresis to confirm enantiomeric purity (>98% ee).
- Spectroscopic Confirmation : H/C NMR to verify the thiophene ring protons (δ 6.8–7.5 ppm) and amine group integration.
- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (e.g., calculated for CHClNS: 171.67 g/mol).
- X-ray Crystallography : For absolute configuration determination, as applied to structurally similar compounds in and .
Q. What purification methods are effective for isolating the hydrochloride salt form?
- Methodological Answer : Recrystallization from ethanol/water mixtures or acetone is commonly used to achieve high purity (>97%). Column chromatography (silica gel, eluent: dichloromethane/methanol) may resolve impurities from synthetic intermediates. Lyophilization is recommended for hygroscopic batches to prevent degradation (see , and 16 for analogous protocols).
Advanced Research Questions
Q. How does the thiophene ring influence the compound's interaction with biological targets, such as opioid receptors?
- Methodological Answer : The thiophene ring's electron-rich sulfur atom enhances π-π stacking and hydrogen-bonding interactions with receptor binding pockets. In vitro assays (e.g., radioligand displacement using μ-opioid receptor-expressing cells) quantify affinity (K). For example, PZM21, a derivative, showed selective μ-opioid agonism in respiratory depression studies ( ). Computational docking (AutoDock Vina) can predict binding modes, while site-directed mutagenesis validates critical residues .
Q. What experimental strategies resolve discrepancies in pharmacological data (e.g., conflicting EC values across studies)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., DAMGO for μ-opioid assays) to normalize inter-lab variability.
- Enantiomeric Purity Reassessment : Trace racemization during storage (e.g., via chiral HPLC) may explain potency shifts.
- Statistical Analysis : Apply two-way ANOVA with post-hoc tests (GraphPad Prism, as in ) to assess significance.
- In Vivo/In Vitro Correlation : Compare tissue-specific metabolism (e.g., liver microsome stability assays) to contextualize potency differences .
Q. How can researchers evaluate the enantiomer-specific effects of (S)- vs. (R)-configurations in vivo?
- Methodological Answer :
- Stereoselective Synthesis : Prepare both enantiomers via chiral auxiliaries or asymmetric catalysis ( ).
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodent plasma to compare bioavailability and half-life.
- Behavioral Assays : Test antinociception (tail-flick test) and respiratory depression in murine models. For example, the (S)-enantiomer of PZM21 exhibited reduced respiratory depression compared to morphine ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
